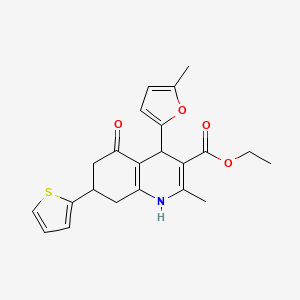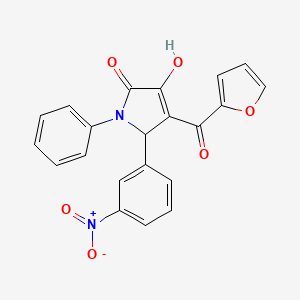![molecular formula C17H21BrN4O5 B11079095 1-{N'-[(E)-(6-Bromo-2H-13-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}-N-[3-(morpholin-4-YL)propyl]formamide](/img/structure/B11079095.png)
1-{N'-[(E)-(6-Bromo-2H-13-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}-N-[3-(morpholin-4-YL)propyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbonyl}-N-[3-(morpholin-4-yl)propyl]formamide is a complex organic compound with a unique structure. Let’s break it down:
- The 1-{N’-[(E)-(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbonyl} part contains a hydrazinecarbonyl group attached to a benzodioxole ring, which itself bears a bromine substituent.
- The N-[3-(morpholin-4-yl)propyl]formamide portion includes a formamide group linked to a morpholine ring.
Preparation Methods
The synthetic routes for this compound involve intricate steps. One common method is the reaction between 1,4-benzodioxane-6-amine and 4-bromobenzenesulfonyl chloride in aqueous alkaline conditions . Industrial production methods may vary, but careful design and optimization are essential.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzodioxole ring can be replaced. Common reagents include oxidizing agents, reducing agents, and nucleophiles. Major products depend on reaction conditions and substituents.
Scientific Research Applications
Researchers explore this compound in diverse fields:
Chemistry: Its unique structure makes it an intriguing subject for synthetic chemists.
Biology: Investigating its interactions with biomolecules sheds light on biological processes.
Medicine: Potential therapeutic applications, such as treating Alzheimer’s disease, are being explored.
Industry: It might serve as a precursor for other compounds.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, researchers often compare it to related molecules to understand its uniqueness and potential advantages.
Properties
Molecular Formula |
C17H21BrN4O5 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-(3-morpholin-4-ylpropyl)oxamide |
InChI |
InChI=1S/C17H21BrN4O5/c18-13-9-15-14(26-11-27-15)8-12(13)10-20-21-17(24)16(23)19-2-1-3-22-4-6-25-7-5-22/h8-10H,1-7,11H2,(H,19,23)(H,21,24)/b20-10+ |
InChI Key |
IRNBVBVRUKAGJS-KEBDBYFISA-N |
Isomeric SMILES |
C1COCCN1CCCNC(=O)C(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3 |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NN=CC2=CC3=C(C=C2Br)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate](/img/structure/B11079012.png)
![4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11079027.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11079040.png)
![Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11079041.png)

![1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea](/img/structure/B11079055.png)
![(2Z)-N-(4-methoxyphenyl)-4-oxo-3-{2-[(pentachlorophenyl)amino]ethyl}-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11079057.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide](/img/structure/B11079059.png)
![4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B11079062.png)
![(5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11079068.png)
![N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11079074.png)
![4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B11079076.png)

![4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B11079087.png)
